3-(3-Fluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine
CAS No.: 121845-54-3
Cat. No.: VC16968864
Molecular Formula: C12H7FN4
Molecular Weight: 226.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121845-54-3 |
|---|---|
| Molecular Formula | C12H7FN4 |
| Molecular Weight | 226.21 g/mol |
| IUPAC Name | 3-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazine |
| Standard InChI | InChI=1S/C12H7FN4/c13-9-3-1-2-8(6-9)12-15-11-7-14-5-4-10(11)16-17-12/h1-7H |
| Standard InChI Key | OWMKMDVOPNSPCV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NC3=C(C=CN=C3)N=N2 |
Introduction
Structural Characteristics and Molecular Properties
Core Heterocyclic Framework
The pyrido(3,4-e)(1,2,4)triazine system consists of a pyridine ring fused with a 1,2,4-triazine moiety at positions 3 and 4. This arrangement creates a planar, electron-deficient scaffold capable of π-π stacking interactions, which are critical for binding to biological targets . The 3-fluoro-phenyl substituent at position 3 of the triazine ring introduces steric and electronic effects that modulate solubility and target affinity. Unlike its 4-fluoro-phenyl analog , the meta-fluorine placement in this compound may alter dipole moments and hydrogen-bonding potential, influencing its pharmacokinetic profile.
Molecular Formula and Weight
Key Structural Features
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Pyridine-Triazine Fusion: Enhances aromaticity and stability compared to non-fused triazines.
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Fluorine Substituent: The electron-withdrawing fluorine atom at the phenyl ring’s meta position increases electrophilicity, potentially enhancing interactions with enzymatic active sites .
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Planarity: Facilitates intercalation into DNA or RNA structures, a trait observed in related anticancer agents .
Synthetic Methodologies
General Synthesis of Pyrido-Triazine Derivatives
The synthesis of pyrido-triazine systems typically involves multi-step cyclization reactions. For example, 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine has been used as a precursor to generate pyrido[4,3-e][1, triazino[3,2-c] thiadiazine derivatives via condensation with 2-oxoalkanoic acids . Adapting this approach, the target compound could be synthesized through:
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Formation of the Pyridine Core: Starting with 3-methylthio-1,1-dioxopyrido[4,3-e]-1,4,2-dithiazine, followed by sulfonation and guanidine coupling .
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Cyclization with Fluorophenyl Precursors: Introducing the 3-fluoro-phenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, leveraging palladium catalysis .
Example Reaction Pathway
This route mirrors methods used for analogous triazine sulfonamides , though optimization would be required to address steric hindrance from the meta-fluorine group.
Biological Activities and Mechanisms
Proposed Mechanisms:
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Apoptosis Induction: Activation of caspase-3/7, caspase-8, and caspase-9 pathways, as observed in compound 3b .
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Autophagy Modulation: Upregulation of beclin-1 and inhibition of mTOR, leading to autophagosome accumulation .
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NF-κB Suppression: Downregulation of pro-survival signaling, coupled with p53 and Bax activation .
Antifungal Activity
Pyrido[3,4-e]-1,2,4-triazines with alkyl or aryl substituents inhibit Candida and Aspergillus spp. at MICs ≤16 μg/mL . The 3-fluoro-phenyl group’s electronegativity may enhance binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis.
Comparative Analysis with Structural Analogs
3-(4-Fluoro-phenyl) vs. 3-(3-Fluoro-phenyl) Derivatives
Methyl-Substituted Analogs
The addition of methyl groups at positions 5 and 7 (e.g., 5,7-dimethyl-pyrido-triazine) increases hydrophobicity, improving blood-brain barrier penetration but reducing aqueous solubility.
Applications in Drug Discovery
Kinase Inhibition
The planar triazine core mimics ATP’s adenine ring, enabling competitive inhibition of kinases. For example, pyrazolo[4,3-e]tetrazolo[1,5-b] triazine sulfonamides inhibited PI3K/Akt signaling at nanomolar concentrations .
Antibacterial Agents
Though understudied, related 1,2,4-triazines show activity against Gram-positive bacteria, suggesting potential for further exploration .
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